molecular formula C3H7NO3 B15142959 L-Serine1-13C,15N

L-Serine1-13C,15N

Cat. No.: B15142959
M. Wt: 107.08 g/mol
InChI Key: MTCFGRXMJLQNBG-WGVUESGYSA-N
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Description

L-Serine1-13C,15N is a stable isotope-labeled compound of L-serine, a non-essential amino acid. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, especially in the fields of biochemistry, molecular biology, and medical research. The compound is often used in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and protein structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine1-13C,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the serine molecule. One common method is to grow plants or microorganisms in an environment enriched with 13CO2 and 15N-containing nutrients. The labeled serine is then extracted and purified. Another method involves chemical synthesis starting from labeled precursors such as 13C-labeled formaldehyde and 15N-labeled ammonia, followed by a series of reactions to form the labeled serine.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Microorganisms are cultured in a medium containing 13C and 15N sources. The fermentation process is optimized to maximize the yield of labeled serine, which is then isolated and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Serine1-13C,15N undergoes various chemical reactions, including:

    Oxidation: L-serine can be oxidized to form hydroxypyruvate.

    Reduction: It can be reduced to form 3-phosphoglycerate.

    Substitution: The hydroxyl group of serine can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Hydroxypyruvate

    Reduction: 3-Phosphoglycerate

    Substitution: Various substituted serine derivatives

Scientific Research Applications

L-Serine1-13C,15N has a wide range of applications in scientific research:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

    Medicine: Used in metabolic studies and to investigate the role of serine in neurological diseases.

    Industry: Employed in the production of labeled compounds for research and development.

Mechanism of Action

L-Serine1-13C,15N exerts its effects primarily through its role in protein synthesis and cellular metabolism. It is converted to glycine by serine hydroxymethyltransferase, providing one-carbon units necessary for the synthesis of purine bases, adenine, and guanine. This conversion is crucial for DNA and RNA synthesis, cell growth, and proliferation.

Comparison with Similar Compounds

Similar Compounds

    L-Serine: The non-labeled form of the amino acid.

    D-Serine: The D-enantiomer of serine, which has different biological roles.

    L-Alanine1-13C,15N: Another stable isotope-labeled amino acid used in similar research applications.

Uniqueness

L-Serine1-13C,15N is unique due to its dual labeling with carbon-13 and nitrogen-15, making it highly valuable for detailed metabolic and structural studies. Its ability to provide insights into complex biochemical pathways and molecular interactions sets it apart from other labeled compounds.

Properties

Molecular Formula

C3H7NO3

Molecular Weight

107.08 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-3-hydroxy(113C)propanoic acid

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1,4+1

InChI Key

MTCFGRXMJLQNBG-WGVUESGYSA-N

Isomeric SMILES

C([C@@H]([13C](=O)O)[15NH2])O

Canonical SMILES

C(C(C(=O)O)N)O

Origin of Product

United States

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